molecular formula C12H13N3O B6646302 N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide

Cat. No.: B6646302
M. Wt: 215.25 g/mol
InChI Key: GNLHNOPTTMTEAG-UHFFFAOYSA-N
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Description

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide acts as a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR1 receptor is involved in various physiological processes, such as synaptic plasticity, learning, and memory. By blocking the mGluR1 receptor, this compound can modulate neurotransmitter release and neuronal excitability, which can lead to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. For example, this compound has been shown to increase dopamine release in the striatum, which is a key brain region involved in Parkinson's disease. This compound has also been shown to reduce glutamate release and increase GABA release in the hippocampus, which is a key brain region involved in epilepsy and schizophrenia.

Advantages and Limitations for Lab Experiments

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitters. This compound also has good pharmacokinetic properties, such as high oral bioavailability and good brain penetration. However, this compound also has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for long-term studies. This compound also has some off-target effects, such as inhibition of the mGluR5 receptor, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, and schizophrenia. Another direction is to explore its mechanism of action at the molecular and cellular level, which can provide insights into its therapeutic effects and potential side effects. Additionally, future research can focus on developing new analogs of this compound with improved pharmacokinetic properties and selectivity for the mGluR1 receptor.

Synthesis Methods

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide can be synthesized through a multistep synthetic route. The first step involves the reaction of 2-cyanopyridine with methylcyclobutanecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-methylcyclobutanecarboxamide-2-cyanopyridine (MCCP). This intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.

Scientific Research Applications

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, and schizophrenia. In Parkinson's disease, this compound has been shown to reduce motor deficits and increase dopamine release in animal models. In epilepsy, this compound has been shown to reduce seizure activity and improve cognitive function in animal models. In schizophrenia, this compound has been shown to reduce the positive symptoms of the disorder, such as hallucinations and delusions, in animal models.

Properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(12(16)10-3-2-4-10)11-6-5-9(7-13)8-14-11/h5-6,8,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHNOPTTMTEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C#N)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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